molecular formula C13H13F3O B141872 2-Phenyl-2-trifluoromethylcyclohexanone CAS No. 157364-44-8

2-Phenyl-2-trifluoromethylcyclohexanone

Cat. No.: B141872
CAS No.: 157364-44-8
M. Wt: 242.24 g/mol
InChI Key: RIGJEEBBTHFHNB-UHFFFAOYSA-N
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Description

2-Phenyl-2-trifluoromethylcyclohexanone is a chemical compound with the molecular formula C13H13F3O It is characterized by the presence of a phenyl group and a trifluoromethyl group attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-trifluoromethylcyclohexanone can be achieved through several methodsThe reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the development of greener and more sustainable methods for the synthesis of this compound is an area of ongoing research .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-trifluoromethylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

2-Phenyl-2-trifluoromethylcyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-2-trifluoromethylcyclohexanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-2-trifluoromethylcyclohexanone is unique due to the presence of both a phenyl and a trifluoromethyl group, which confer distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the phenyl group provides opportunities for π-π interactions and other aromatic interactions .

Properties

IUPAC Name

2-phenyl-2-(trifluoromethyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O/c14-13(15,16)12(9-5-4-8-11(12)17)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGJEEBBTHFHNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)C1)(C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467518
Record name 2-PHENYL-2-TRIFLUOROMETHYLCYCLOHEXANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157364-44-8
Record name 2-PHENYL-2-TRIFLUOROMETHYLCYCLOHEXANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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